molecular formula C20H10F6N2S2 B12057650 2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole CAS No. 869896-76-4

2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole

Cat. No.: B12057650
CAS No.: 869896-76-4
M. Wt: 456.4 g/mol
InChI Key: YPPDUFZJMJWOLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole typically involves the reaction of 4-(trifluoromethyl)phenyl derivatives with thiazole precursors under specific conditions. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the phenyl rings .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized derivatives .

Scientific Research Applications

2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole involves its interaction with molecular targets through its trifluoromethyl groups and thiazole rings. These interactions can influence the electronic properties of the compound, making it effective in its applications as a semiconductor .

Properties

CAS No.

869896-76-4

Molecular Formula

C20H10F6N2S2

Molecular Weight

456.4 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-5-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]-1,3-thiazole

InChI

InChI=1S/C20H10F6N2S2/c21-19(22,23)13-5-1-11(2-6-13)17-27-9-15(29-17)16-10-28-18(30-16)12-3-7-14(8-4-12)20(24,25)26/h1-10H

InChI Key

YPPDUFZJMJWOLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)C3=CN=C(S3)C4=CC=C(C=C4)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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